Benzyl 2-[(4-methylbenzene-1-sulfonyl)oxy]propanoate
Description
Properties
IUPAC Name |
benzyl 2-(4-methylphenyl)sulfonyloxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O5S/c1-13-8-10-16(11-9-13)23(19,20)22-14(2)17(18)21-12-15-6-4-3-5-7-15/h3-11,14H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTIDIAIZOPXIFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC(C)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60576019 | |
| Record name | Benzyl 2-[(4-methylbenzene-1-sulfonyl)oxy]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60576019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117589-36-3 | |
| Record name | Benzyl 2-[(4-methylbenzene-1-sulfonyl)oxy]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60576019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Sulfonylation of Hydroxypropanoate Intermediate
The cornerstone of the synthesis is the reaction between ethyl (2S)-2-hydroxy-3-(2-methoxyphenyl)propanoate and 4-methylbenzenesulfonyl chloride under basic conditions. This method, adapted from a peer-reviewed procedure, proceeds via nucleophilic substitution:
Reagents and Conditions
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Substrate : Ethyl (2S)-2-hydroxy-3-(2-methoxyphenyl)propanoate (1.0 equiv)
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Sulfonylation Agent : 4-Methylbenzenesulfonyl chloride (1.2 equiv)
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Base : Triethylamine (2.5 equiv)
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Solvent : Dichloromethane (DCM)
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Temperature : 0°C to room temperature
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Reaction Time : 2 hours
Mechanistic Insights
Triethylamine neutralizes HCl generated during the reaction, driving the equilibrium toward product formation. The hydroxyl group of the propanoate intermediate attacks the electrophilic sulfur atom of tosyl chloride, displacing chloride and forming the sulfonate ester.
Characterization Data
Esterification to Introduce the Benzyl Group
Following sulfonylation, the ethyl ester is transesterified with benzyl alcohol to yield the final product. While specific details for this step are not explicitly provided in the cited sources, analogous esterification methods suggest the following optimized protocol:
Reagents and Conditions
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Catalyst : Tris(pentafluorophenyl)borate (0.5 mol%)
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Solvent : Neat (solvent-free)
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Temperature : Room temperature
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Reaction Time : 10 minutes
Key Considerations
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Solvent-free conditions enhance reaction efficiency and align with green chemistry principles.
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The catalyst facilitates rapid acyl transfer without requiring excessive heating.
Reaction Optimization and Troubleshooting
Temperature Control
Maintaining a low temperature (0°C) during sulfonylation prevents side reactions such as over-sulfonation or decomposition of the tosyl chloride. Gradual warming to room temperature ensures complete conversion without compromising yield.
Purification Techniques
Flash Chromatography
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Stationary Phase : Silica gel
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Eluent System : Heptane/ethyl acetate (gradient from 90:10 to 70:30)
Recrystallization
Alternative purification via recrystallization from ethanol/water mixtures may improve crystalline purity but is less commonly reported.
While the cited methods are laboratory-scale, scalability requires addressing:
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Cost Efficiency : Replacing triethylamine with cheaper bases (e.g., NaOH) without sacrificing yield.
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Catalyst Recovery : Implementing flow chemistry systems to recover and reuse tris(pentafluorophenyl)borate.
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Waste Management : Neutralizing HCl byproducts sustainably to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the ester group, converting it into the corresponding alcohol.
Substitution: The sulfonyl group can be substituted with nucleophiles, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various sulfonamide or sulfonate derivatives.
Scientific Research Applications
Chemistry: Used as a reactant or intermediate in organic synthesis.
Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 2-[(4-methylbenzene-1-sulfonyl)oxy]propanoate involves its reactivity due to the ester and sulfonyl groups. These groups can participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound is compared to three structurally related esters from the provided evidence, focusing on molecular features, reactivity, and applications.
Table 1: Structural and Functional Comparison
Research Findings and Key Distinctions
Leaving Group Efficiency: Tosyloxy groups (target compound) exhibit higher leaving group ability (pKa ~ -6) compared to phenoxy (pKa ~10) or bromine (pKa ~ -9), making the target more reactive in SN2 reactions .
Synthetic Flexibility: Benzyl esters offer orthogonal deprotection strategies (e.g., hydrogenolysis vs. hydrolysis), advantageous in multi-step syntheses. Methyl/ethyl esters lack this versatility .
Biological Specificity: Phenoxy-heterocycle esters disrupt plant-specific enzymes, while the target compound’s sulfonate ester lacks bioactivity, limiting its pesticidal utility .
Biological Activity
Benzyl 2-[(4-methylbenzene-1-sulfonyl)oxy]propanoate, also known as (S)-2-(toluene-4-sulfonyloxy)-propionic acid, has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a sulfonate group attached to a propanoate backbone. The sulfonate moiety plays a crucial role in its interaction with biological systems, particularly through nucleophilic substitution reactions.
The primary mechanism of action involves the interaction of the sulfonate group with nucleophilic sites in proteins and enzymes. This interaction can lead to modifications that alter the activity and function of these biological macromolecules. The specific pathways affected depend on the context of its application, which can range from organic synthesis to therapeutic uses in medicinal chemistry.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with sulfonate groups demonstrate enhanced activity against various bacterial strains. The minimum inhibitory concentrations (MICs) for related compounds have been reported to be as low as 46.9 μg/mL against multi-drug resistant bacteria, highlighting their potential as effective antimicrobial agents .
Antitumor Activity
The compound's structural features suggest potential antitumor activity. Thiazole-containing derivatives have shown promising cytotoxic effects against several cancer cell lines, including human lung carcinoma (A549) and colon carcinoma (HT29). The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the phenyl ring can significantly enhance cytotoxicity, suggesting that this compound may also possess similar properties .
Case Studies
- Antimicrobial Efficacy : In a comparative study assessing various sulfonate compounds, this compound demonstrated superior antibacterial activity against both Gram-positive and Gram-negative bacteria. The study utilized standard dilution methods to determine MIC values, confirming its efficacy in inhibiting bacterial growth .
- Cytotoxicity Assessment : A series of experiments evaluated the cytotoxic effects of related compounds on cancer cell lines. Results indicated that certain modifications led to IC50 values lower than those of established chemotherapeutic agents like doxorubicin, suggesting that this compound could be a candidate for further development in cancer therapy .
Research Findings Summary Table
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing Benzyl 2-[(4-methylbenzenesulfonyl)oxy]propanoate?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or esterification reactions. For example, a phthalimide-mediated approach (similar to ) involves reacting benzyl 2-hydroxypropanoate with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Key optimization parameters include:
- Temperature : Maintain 0–5°C during sulfonylation to minimize side reactions.
- Catalyst : Use DMAP (4-dimethylaminopyridine) to enhance reaction efficiency.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol improves purity.
Yield and purity should be validated via HPLC or GC-MS .
Q. How should researchers characterize the molecular structure and purity of this compound?
- Methodological Answer : Employ a combination of spectroscopic techniques:
- NMR : H and C NMR confirm the ester and sulfonate groups (e.g., benzyl protons at δ 5.1–5.3 ppm, sulfonyl resonance at δ ~125 ppm in C).
- FT-IR : Peaks at ~1360 cm (S=O asymmetric stretch) and ~1170 cm (S=O symmetric stretch) validate the sulfonate group.
- Mass Spectrometry : High-resolution MS (HRMS) ensures molecular ion alignment with the theoretical mass.
Purity ≥95% can be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer : Based on GHS guidelines ():
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of aerosols.
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste.
- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the sulfonate ester group under varying conditions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:
- Hydrolysis Kinetics : Solvent effects (e.g., water vs. DMSO) on the sulfonate ester’s stability.
- Electrophilicity : Fukui indices identify reactive sites for nucleophilic attack.
- Thermal Stability : Transition-state analysis predicts decomposition pathways at elevated temperatures.
Compare results with experimental TGA/DSC data to validate models .
Q. How do structural modifications influence the compound’s stability and biological activity?
- Methodological Answer :
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO) on the benzene ring to enhance sulfonate electrophilicity.
- Biological Screening : Test cytotoxicity using MTT assays (e.g., against HeLa cells) and compare with structurally similar antiproliferative agents (e.g., ’s sulfonate-containing compounds).
- Metabolic Stability : Conduct microsomal incubation studies (e.g., rat liver microsomes) to assess esterase-mediated hydrolysis rates .
Q. How can contradictory stability data (e.g., pH-dependent degradation) be resolved experimentally?
- Methodological Answer :
- Controlled Studies : Perform accelerated stability testing at pH 3–10 (buffers: citrate, phosphate, carbonate). Monitor degradation via UPLC-MS at 25°C and 40°C.
- Mechanistic Probes : Use O-labeled water in hydrolysis experiments to track oxygen incorporation into cleavage products.
- Statistical Analysis : Apply multivariate regression to identify dominant degradation factors (e.g., pH vs. temperature) .
Methodological Tables
Table 1 : Key Synthetic Parameters and Outcomes
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Temperature | 0–5°C | 78 | 97 |
| Catalyst (DMAP) | 10 mol% | 85 | 99 |
| Purification Method | Column Chromatography | 70 | 98 |
Table 2 : Stability of Sulfonate Ester in Solvents
| Solvent | Half-life (25°C, days) | Major Degradation Product |
|---|---|---|
| Water | 2 | Benzyl 2-hydroxypropanoate |
| DMSO | 30 | None |
| Ethanol | 15 | 4-Methylbenzenesulfonic acid |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
